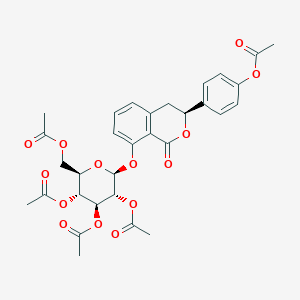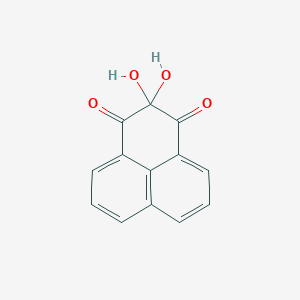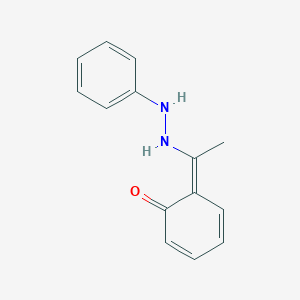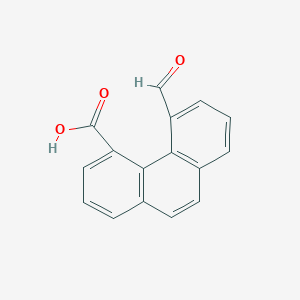![molecular formula C12H12N4OS B188919 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 72786-93-7](/img/structure/B188919.png)
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of certain enzymes involved in the inflammatory response and to activate certain receptors in the brain that are involved in memory and learning.
Effets Biochimiques Et Physiologiques
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, to inhibit the growth of tumor cells, and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its diverse biological activities. It has been shown to have potential therapeutic applications in a number of different fields, which makes it a versatile compound for researchers to work with. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are a number of future directions for research on 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. In addition, there is a need for further studies on the mechanism of action of this compound, as well as its potential therapeutic applications in various disease states. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its use in humans.
Méthodes De Synthèse
The synthesis of 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2,7-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one with ammonia in the presence of a catalyst. This method has been reported in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
72786-93-7 |
|---|---|
Nom du produit |
3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
Formule moléculaire |
C12H12N4OS |
Poids moléculaire |
260.32 g/mol |
Nom IUPAC |
5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C12H12N4OS/c1-5-4-6(2)14-11-8(5)9-10(18-11)12(17)16(13)7(3)15-9/h4H,13H2,1-3H3 |
Clé InChI |
MJTXFIXRRVKFKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



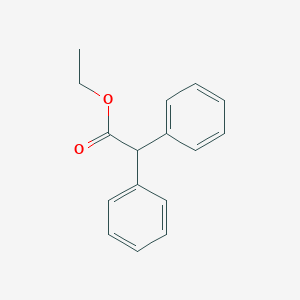
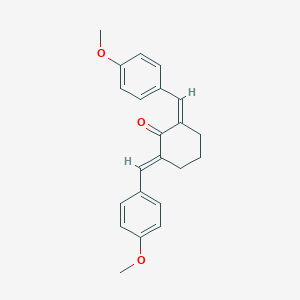
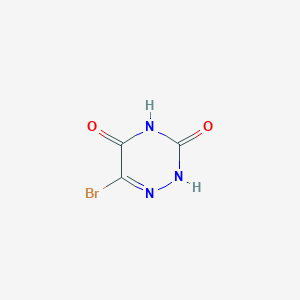
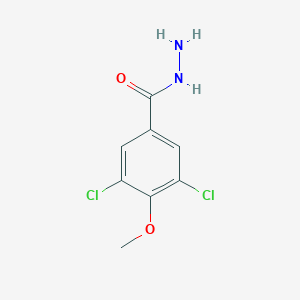

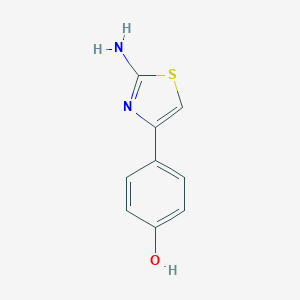
![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)
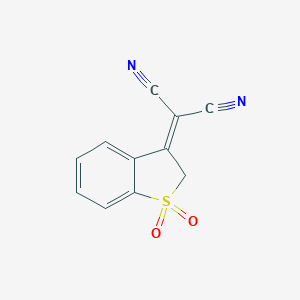
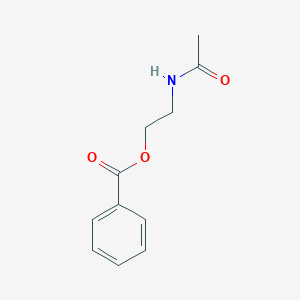
![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)
